molecular formula C8H4BrF2NO B8208614 6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one

6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one

Cat. No.: B8208614
M. Wt: 248.02 g/mol
InChI Key: HLTTUBQAVHYKBX-UHFFFAOYSA-N
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Description

6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of bromine and fluorine atoms on the indole ring, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-4,5-difluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-2-5-3(1-6(13)12-5)7(10)8(4)11/h2H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTTUBQAVHYKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2NC1=O)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Bromination: The indole derivative undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions may vary depending on the specific fluorinating agent used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, indole-2,3-diones, and indoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Material Science: It is used in the development of organic electronic materials and dyes.

    Chemical Biology: The compound serves as a probe for studying biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-fluoro-1,3-dihydroindol-2-one
  • 6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone
  • 3,3-Dibromo-1,3-dihydroindol-2-ones

Uniqueness

6-Bromo-4,5-difluoro-1,3-dihydroindol-2-one is unique due to the specific positioning of bromine and fluorine atoms on the indole ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for specialized applications in medicinal chemistry and material science.

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